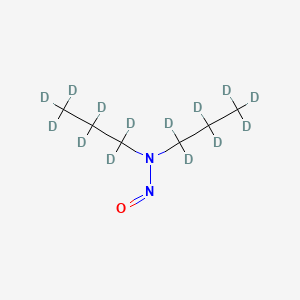
4-Chloro-3-methylquinoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylquinoline-8-carbonitrile is a chemical compound with the CAS Number: 1334405-50-3 . It has a molecular weight of 202.64 . The IUPAC name for this compound is 4-chloro-3-methyl-8-quinolinecarbonitrile .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-methylquinoline-8-carbonitrile is 1S/C11H7ClN2/c1-7-6-14-11-8 (5-13)3-2-4-9 (11)10 (7)12/h2-4,6H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.64 . Its IUPAC name is 4-chloro-3-methyl-8-quinolinecarbonitrile . Unfortunately, specific physical properties like melting point, boiling point, or solubility were not found in the retrieved information.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
4-Chloro-3-methylquinoline-8-carbonitrile and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds exhibit potent activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. For instance, a study demonstrated that certain analogues of 4-Chloro-3-methylquinoline-8-carbonitrile were effective in reducing parasitemia in mice infected with Plasmodium berghei. These findings highlight the potential of these compounds as antimalarial agents, paving the way for further development and optimization for therapeutic use (Joshi et al., 2017), (Yan et al., 1981).
Anti-toxoplasmosis Activity
Studies have also explored the efficacy of 4-Chloro-3-methylquinoline-8-carbonitrile derivatives in treating toxoplasmosis, a parasitic disease caused by Toxoplasma gondii. One particular compound, referred to as PPQ-8, exhibited notable therapeutic effects in both acute and chronic models of the disease in mice. The compound not only reduced the parasite load in vital organs but also ameliorated pathological damage. These promising results suggest that 4-Chloro-3-methylquinoline-8-carbonitrile derivatives hold potential as novel therapeutic agents for toxoplasmosis (Elgawad et al., 2019).
Neuroprotective Properties
Some studies have indicated that 4-Chloro-3-methylquinoline-8-carbonitrile derivatives may possess neuroprotective properties. For instance, certain derivatives have been evaluated for their neural protective activities and their ability to inhibit glycogen synthase kinase-3β (GSK-3β), a protein kinase implicated in the pathogenesis of Alzheimer's disease. These compounds showed promising protective activities in cellular models and did not exhibit significant toxicity, suggesting their potential application in neurodegenerative diseases (Lu et al., 2014).
Safety and Hazards
The compound is classified as a warning according to its safety data sheet . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-chloro-3-methylquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-6-14-11-8(5-13)3-2-4-9(11)10(7)12/h2-4,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMKZHVIIFKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC(=C2N=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273113 |
Source


|
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylquinoline-8-carbonitrile | |
CAS RN |
1334405-50-3 |
Source


|
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)


![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)




![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)